3-(4-isopropoxyphenyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8(2)17-10-5-3-9(4-6-10)11-7-12(15)14-13(11)16/h3-6,8,11H,7H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLLMIGGBZSJIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00950637 | |
| Record name | 5-Hydroxy-3-{4-[(propan-2-yl)oxy]phenyl}-3,4-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00950637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642076 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
27950-88-5 | |
| Record name | Succinimide, 2-(p-isopropoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027950885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-3-{4-[(propan-2-yl)oxy]phenyl}-3,4-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00950637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-(4-isopropoxyphenyl)pyrrolidine-2,5-dione involves the nucleophilic acyl substitution of 1,4-dicarboxylic acids or their derivatives, such as succinic anhydrides, with nucleophiles like amines or amides . Another method includes the rearrangement reactions of 3-substituted coumarins .
Industrial Production Methods
Industrial production of 3-(4-isopropoxyphenyl)pyrrolidine-2,5-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include solvent-free procedures at room temperature to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-(4-isopropoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the pyrrolidine ring .
Scientific Research Applications
Anticonvulsant Properties
Research indicates that derivatives of 3-(4-isopropoxyphenyl)pyrrolidine-2,5-dione exhibit significant anticonvulsant activity. Studies have synthesized various derivatives and assessed their efficacy using animal models. For instance, compounds derived from this scaffold were tested for their ability to prevent seizures in mice, showing promising results in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the pyrrolidine ring could enhance anticonvulsant efficacy .
Cancer Therapeutics
The compound has been identified as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. By inhibiting IDO1, these compounds can potentially improve anti-tumor immunity and enhance the effectiveness of other cancer therapies. The kynurenine pathway, which IDO1 regulates, is critical for the metabolism of tryptophan and has been linked to various cancers . Research has shown that pyrrolidine-2,5-dione derivatives can modulate immune responses and may serve as adjuncts in cancer treatment strategies .
Anti-inflammatory Effects
3-(4-Isopropoxyphenyl)pyrrolidine-2,5-dione has also been studied for its anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines suggests a potential role in treating inflammatory diseases. This activity is particularly relevant given the increasing interest in targeting inflammation as a therapeutic strategy for various chronic conditions .
Antidiabetic Activity
Recent investigations have explored the use of pyrrolidine derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are important in managing type 2 diabetes. Some synthesized derivatives have shown promising inhibition rates against DPP-IV, indicating their potential as antidiabetic agents. The SAR studies highlighted the importance of specific substitutions on the pyrrolidine ring to optimize biological activity .
Antimicrobial Activity
The antimicrobial properties of pyrrolidine derivatives have also been documented, with several studies demonstrating their efficacy against various bacterial strains. Compounds have been developed that target bacterial DNA gyrase and topoisomerase IV, crucial enzymes involved in bacterial DNA replication and repair .
Structure-Activity Relationship (SAR)
The biological activities of 3-(4-isopropoxyphenyl)pyrrolidine-2,5-dione are closely linked to its structural features. Variations in substituents on the pyrrolidine ring significantly influence its pharmacological profile. The following table summarizes key structural modifications and their associated biological activities:
Mechanism of Action
The mechanism of action of 3-(4-isopropoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to proteins or enzymes, altering their activity and leading to various biological outcomes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares 3-(4-isopropoxyphenyl)pyrrolidine-2,5-dione with structurally and functionally related pyrrolidine-2,5-dione derivatives, focusing on substituent effects, biological activity, and pharmacokinetic properties.
Structural Analogues
Pharmacokinetic and Physicochemical Properties
- Bioavailability: Compounds with ≤10 rotatable bonds and polar surface area (PSA) ≤140 Ų (e.g., 3-(3-methylthiophen-2-yl) derivatives) exhibit optimal oral bioavailability in rats. The isopropoxyphenyl group in the target compound increases PSA (~85 Ų) but maintains a low rotatable bond count (4), predicting moderate bioavailability .
Structure-Activity Relationship (SAR)
- Substituent Position :
- Linker Flexibility: Derivatives with rigid linkers (e.g., morpholinopropyl in Compound 4) show higher anticonvulsant activity than flexible acetamide-linked analogues .
Data Tables
Table 1: Comparative Pharmacokinetic Parameters
| Compound | Molecular Weight (g/mol) | Rotatable Bonds | PSA (Ų) | Predicted Bioavailability (%) |
|---|---|---|---|---|
| 3-(4-Isopropoxyphenyl)pyrrolidine-2,5-dione | 275.3 | 4 | 85 | ~65–75 |
| 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione | 225.3 | 3 | 75 | 80–85 |
| 3-(4-Hydroxyphenyl)-4-isobutyl-pyrrolidine-2,5-dione | 263.3 | 5 | 105 | 50–60 |
Biological Activity
3-(4-isopropoxyphenyl)pyrrolidine-2,5-dione is a synthetic compound with significant biological activity, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological properties, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of 3-(4-isopropoxyphenyl)pyrrolidine-2,5-dione is C14H17NO3. The compound features a pyrrolidine ring and a 4-isopropoxyphenyl substituent, which contributes to its unique chemical reactivity and biological activity. The presence of the isopropoxy group may enhance selectivity towards specific biological targets while altering pharmacokinetic properties.
Anticancer Activity
Research indicates that 3-(4-isopropoxyphenyl)pyrrolidine-2,5-dione exhibits potential anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines. Notably, it has been reported to inhibit cell proliferation in several types of cancer cells, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |
Anticonvulsant Properties
Studies have identified that derivatives of this compound possess anticonvulsant properties. These derivatives were synthesized and tested for their efficacy in reducing seizure activity in animal models. The findings suggest that the compound may modulate neurotransmitter systems involved in seizure propagation.
Case Study: Anticonvulsant Activity Evaluation
In a study conducted on rodents, the administration of 3-(4-isopropoxyphenyl)pyrrolidine-2,5-dione resulted in a significant reduction in seizure frequency compared to control groups. The compound demonstrated an effective dose range with minimal side effects.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. It has shown promise in inhibiting pro-inflammatory cytokines and mediators in various models of inflammation.
Table 2: Anti-inflammatory Activity Data
| Model | Cytokine Inhibition (%) | Observations |
|---|---|---|
| RAW 264.7 Macrophages | TNF-α: 75% | Significant reduction in secretion |
| LPS-Induced Inflammation | IL-6: 65% | Dose-dependent inhibition observed |
Antimicrobial Activity
In addition to its anticancer and anticonvulsant activities, 3-(4-isopropoxyphenyl)pyrrolidine-2,5-dione exhibits notable antimicrobial properties. It has been tested against various bacterial strains with promising results.
Table 3: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Strong |
| Escherichia coli | 16 | Moderate |
| Pseudomonas aeruginosa | 32 | Weak |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(4-isopropoxyphenyl)pyrrolidine-2,5-dione, and what reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with substituted phenyl derivatives and maleic anhydride, followed by cyclization. For example, a similar compound, 1-(4-Methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]pyrrolidine-2,5-dione, is synthesized via nucleophilic substitution and cyclization under controlled temperatures (60–80°C) using polar aprotic solvents like DMF. Catalysts such as triethylamine improve reaction efficiency. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. How is the molecular structure of 3-(4-isopropoxyphenyl)pyrrolidine-2,5-dione characterized using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve bond lengths, angles, and stereochemistry. For instance, analogous compounds like 1-(p-Tolyl)pyrrolidine-2,5-dione have been analyzed using SHELX, revealing planarity in the pyrrolidine-dione core and dihedral angles between aromatic substituents .
Q. What preliminary biological assays are used to assess its pharmacological potential?
- Methodological Answer : Initial screening includes:
- Enzyme inhibition assays (e.g., kinase or protease inhibition) using fluorogenic substrates.
- Receptor binding studies (e.g., radioligand displacement assays for GPCRs, as seen in GPR119-Gs complex studies).
- Cytotoxicity profiling via MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
Positive controls (e.g., staurosporine for kinase inhibition) and dose-response curves (IC₅₀ calculations) are critical for validation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different assay models?
- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line heterogeneity or buffer conditions). Strategies include:
- Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays for GPCR activation).
- Metabolic stability tests (e.g., liver microsome assays) to rule out pharmacokinetic confounding factors.
- Structural-activity relationship (SAR) studies to isolate substituent effects, as demonstrated in MBX-2982 derivative optimizations .
Q. What strategies are effective in modifying the compound's structure to enhance target selectivity?
- Methodological Answer : Rational design approaches include:
- Bioisosteric replacement : Swapping the isopropoxy group with methoxy or fluorophenyl moieties to modulate lipophilicity (logP) and H-bonding capacity.
- Ring functionalization : Introducing electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to enhance π-π stacking with target proteins.
- Stereochemical optimization : Enantiomeric resolution (e.g., chiral HPLC) to isolate active stereoisomers, as seen in pyrrolidine-2,5-dione derivatives targeting neurological receptors .
Q. How do computational methods like molecular docking elucidate its interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina or Schrödinger Suite) predicts binding modes by sampling conformational space. For example:
- Grid generation around known binding pockets (e.g., GPR119's orthosteric site).
- Scoring functions to rank pose affinities, validated by mutagenesis data (e.g., F71.35 and L612.60 residues critical for ligand binding in GPR119).
- MD simulations (NAMD/GROMACS) assess stability of ligand-receptor complexes over 100+ ns trajectories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
